
Dimethyl 4-cyanophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-cyanophthalate is an organic compound that belongs to the class of phthalates. It is characterized by the presence of two ester groups and a cyano group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4-cyanophthalate can be synthesized through the esterification of 4-cyanophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
4-Cyanophthalic acid+2MethanolH2SO4Dimethyl 4-cyanophthalate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The excess methanol is typically removed by distillation, and the product is purified through crystallization or other separation methods.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-cyanophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form 4-cyanophthalic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Cyanophthalic acid and methanol.
Reduction: 4-Aminophthalate derivatives.
Substitution: Various substituted phthalate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4-cyanophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of dimethyl 4-cyanophthalate involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ester groups act as leaving groups, allowing nucleophiles to attach to the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl phthalate: Similar structure but lacks the cyano group.
Diethyl phthalate: Similar ester groups but with ethyl instead of methyl groups.
Dimethyl terephthalate: Similar ester groups but with a different arrangement of the benzene ring.
Uniqueness
Dimethyl 4-cyanophthalate is unique due to the presence of the cyano group, which imparts different chemical reactivity and properties compared to other phthalates. This makes it valuable in specific chemical syntheses and applications where the cyano group plays a crucial role.
Propriétés
Numéro CAS |
51927-06-1 |
|---|---|
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
dimethyl 4-cyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-5H,1-2H3 |
Clé InChI |
LBJBGSRFQUZRPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



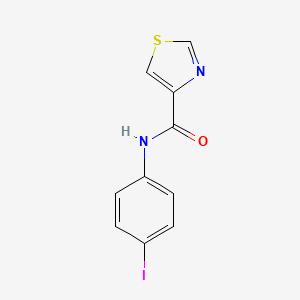
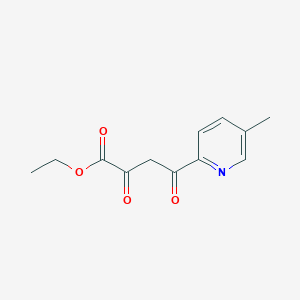

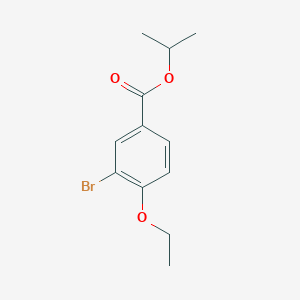
![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
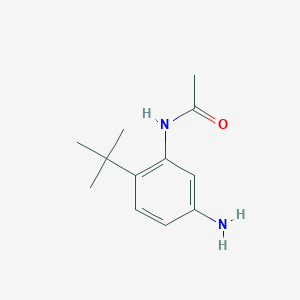
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)

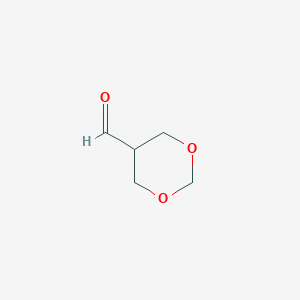
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
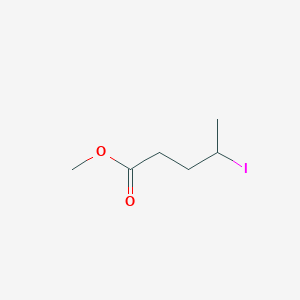
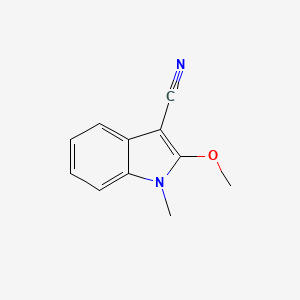
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
